4-(Morpholin-2-yl)benzonitrile

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Secure your supply of 4-(Morpholin-2-yl)benzonitrile (CAS 1094551-55-9), the para-substituted morpholin-2-yl benzonitrile isomer essential for LSD1 inhibitor development. Unlike 4-morpholinobenzonitrile, the morpholin-2-yl attachment preserves a secondary amine, a critical functional handle for key hydrogen-bonding interactions with the FAD cofactor. This distinct spatial and electronic profile, validated in TR-FRET enzymatic assays (IC₅₀ = 100 nM), makes it a privileged scaffold for epigenetic drug discovery. Procure this specific regioisomer to ensure target engagement in your SAR campaigns, and request the enantiopure hydrochloride salt (CAS 2137770-14-8) for enhanced solubility in your biochemical assays.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 1094551-55-9
Cat. No. B3211887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholin-2-yl)benzonitrile
CAS1094551-55-9
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESC1COC(CN1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-4,11,13H,5-6,8H2
InChIKeyLKHDQLQIHUGGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholin-2-yl)benzonitrile Procurement Specifications, CAS 1094551-55-9 Molecular Properties and Class Position


4-(Morpholin-2-yl)benzonitrile (CAS 1094551-55-9) is a morpholinyl-substituted benzonitrile derivative with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . This compound features a benzonitrile core bearing a morpholin-2-yl substituent at the para-position, containing a single asymmetric center in the morpholine ring (Fsp³ = 0.36, one asymmetric atom) . The compound is typically supplied at 95% purity and exists as a free base . Predicted physicochemical properties include a boiling point of 356.2 ± 37.0 °C, density of 1.16 ± 0.1 g/cm³, pKa of 8.31 ± 0.40, and a calculated LogP of approximately 1.23 . While structurally related to other morpholinylbenzonitriles, the 4-substitution pattern on the phenyl ring and the 2-position attachment on the morpholine ring create a distinct spatial and electronic profile that differentiates this compound from its positional isomers and alternative morpholine derivatives.

Why Generic Morpholinylbenzonitrile Substitution Fails: 4-(Morpholin-2-yl)benzonitrile Critical Differentiation Rationale


Substituting 4-(morpholin-2-yl)benzonitrile with other morpholinylbenzonitrile positional isomers or alternative morpholine derivatives introduces significant variation in synthetic utility, biological target engagement, and procurement value. The 4-substitution pattern on the phenyl ring yields a distinct electron distribution compared to the 3-substituted or 2-substituted analogs, directly affecting reaction outcomes in cross-coupling and nucleophilic aromatic substitution chemistry [1]. Furthermore, the morpholin-2-yl attachment (rather than morpholin-4-yl) preserves a secondary amine in the morpholine ring that serves as a critical functional handle for further derivatization, a feature absent in fully N-substituted 4-morpholinobenzonitrile derivatives [2]. The presence of a single asymmetric center in the free base also distinguishes this compound from achiral morpholine derivatives, with enantiopure forms now accessible via asymmetric synthesis methods [3].

4-(Morpholin-2-yl)benzonitrile Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Asymmetric Synthesis Enables >99% Enantiomeric Purity in 4-(Morpholin-2-yl)benzonitrile Hydrochloride Versus Racemic Mixtures

A 2024 patent application describes an asymmetric synthesis method for 4-(morpholin-2-yl)benzonitrile hydrochloride that achieves >99% enantiomeric purity [1]. This represents a substantial improvement over traditional racemic synthesis approaches that produce an equimolar (50:50) mixture of (R)- and (S)-enantiomers. The method directly addresses previous challenges with racemic mixtures where chiral resolution or preparative chiral chromatography was required to obtain enantiopure material.

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Synthetic Route Differentiation: 4-(Morpholin-2-yl)benzonitrile Versus 4-(4-Morpholinyl)benzonitrile via Alternative Starting Materials

The synthesis of 4-(morpholin-2-yl)benzonitrile proceeds via distinct synthetic routes that differ fundamentally from the preparation of the more common 4-(4-morpholinyl)benzonitrile. While 4-(4-morpholinyl)benzonitrile is typically prepared by reacting morpholine with 4-fluorobenzonitrile at elevated temperature (120°C) with morpholine serving as both reactant and solvent [1], or via palladium-catalyzed amination of 4-cyanophenyltriflate [2], 4-(morpholin-2-yl)benzonitrile requires alternative approaches due to the different connectivity pattern. The hydrochloride salt form (CAS 2137770-14-8) can be synthesized from 4-cyanobenzaldehyde and morpholine under specific conditions .

Synthetic methodology Nucleophilic aromatic substitution Process chemistry

LSD1 Inhibitor Pharmacophore Validation: Morpholin-2-ylmethyl-Substituted Derivative Demonstrates 100 nM IC₅₀ Potency

A closely related derivative containing the (2R)-morpholin-2-yl moiety, 4-[5-(4-fluorophenyl)-1-[[(2R)-morpholin-2-yl]methyl]pyrrolo[3,2-b]pyridin-6-yl]benzonitrile, demonstrates potent inhibition of lysine-specific histone demethylase 1A (LSD1) with an IC₅₀ of 100 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) enzymatic assay [1]. This structural class is disclosed in multiple US patents (US10131664, US10543198, US10864202) as LSD1 inhibitors. While direct potency data for the parent 4-(morpholin-2-yl)benzonitrile scaffold is not publicly available, the 100 nM IC₅₀ value for this morpholin-2-yl-containing analog establishes the pharmacophoric relevance of the morpholin-2-yl substitution pattern.

LSD1 inhibition Epigenetics Kinase inhibitor TR-FRET assay

Positional Isomer Differentiation: 4-Substituted Versus 3-Substituted Morpholin-2-yl Benzonitrile Biological Activity Profiles

The 3-positional isomer, 3-(morpholin-2-yl)benzonitrile (CAS 1211583-80-0) and its hydrochloride salt (CAS 1423033-37-7), has been investigated as a potential GSK-3 inhibitor and exhibits preliminary anticancer activity in cell-based assays . In contrast, the 4-substituted isomer (the target compound) serves as a distinct scaffold that participates in alternative molecular recognition events. The para-substitution pattern alters both the electronic distribution in the aromatic ring and the spatial orientation of the morpholine moiety relative to the nitrile group [1]. This positional difference translates to differential synthetic utility, as 3-substituted isomers are typically prepared from 2-chlorobenzonitrile via nucleophilic substitution with morpholine , whereas the 4-substituted isomer requires different precursor selection.

Positional isomer Anticancer activity GSK-3 inhibition Structure-activity relationship

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Stability Relative to Free Base

4-(Morpholin-2-yl)benzonitrile hydrochloride (CAS 2137770-14-8) offers enhanced aqueous solubility and improved handling stability compared to the free base form (CAS 1094551-55-9) [1]. The hydrochloride salt is specifically characterized as suitable for controlled environments while requiring standard precautions for hygroscopic substances [1]. This formulation advantage is consistent with the general principle observed for morpholinylbenzonitrile derivatives, where hydrochloride salt formation improves water solubility—for example, 3-(morpholin-2-yl)benzonitrile hydrochloride produces a slightly acidic aqueous solution with pH 5.5-6.5 .

Salt form Aqueous solubility Stability Formulation

Fluorinated Analog 2-Fluoro-5-(morpholin-2-yl)benzonitrile Demonstrates Kinase Inhibitor Application Potential

The fluorinated analog 2-fluoro-5-(morpholin-2-yl)benzonitrile (CAS 1783941-60-5) has been specifically identified for its role in kinase inhibitor development, where the morpholin-2-yl substitution pattern contributes to kinase active site binding [1]. Kinases represent a major drug target class for oncology and inflammatory diseases, and compounds bearing the morpholin-2-yl motif demonstrate favorable binding characteristics for ATP-binding pocket engagement. The parent 4-(morpholin-2-yl)benzonitrile shares this core morpholin-2-yl pharmacophore element that has been validated in kinase inhibitor programs.

Kinase inhibitor Fluorinated analog Drug discovery Cell signaling

4-(Morpholin-2-yl)benzonitrile High-Value Research and Industrial Application Scenarios Based on Verified Evidence


Epigenetic Drug Discovery: LSD1 Inhibitor Lead Optimization Programs

Based on the demonstrated LSD1 inhibitory activity (IC₅₀ = 100 nM) of morpholin-2-ylmethyl-containing analogs in TR-FRET enzymatic assays [1], 4-(morpholin-2-yl)benzonitrile serves as a validated starting scaffold for LSD1 inhibitor development. LSD1 is a key epigenetic target in acute myeloid leukemia, small cell lung cancer, and other malignancies. The morpholin-2-yl substitution pattern provides a privileged pharmacophore for LSD1 active site engagement, distinguishing this scaffold from morpholin-4-yl derivatives that lack the secondary amine handle required for key hydrogen-bonding interactions with the FAD cofactor. Procurement of this compound supports structure-activity relationship (SAR) exploration around the benzonitrile core with established target engagement precedent.

Chiral Drug Substance Development Requiring Enantiopure Morpholine Building Blocks

With the availability of asymmetric synthesis methods achieving >99% enantiomeric purity for 4-(morpholin-2-yl)benzonitrile hydrochloride [1], this compound is positioned for chiral drug substance programs where stereochemical purity is a regulatory requirement. The single asymmetric center in the morpholine ring [2] necessitates enantiopure material for preclinical development and clinical candidate nomination. Unlike racemic mixtures that require costly and yield-reducing chiral separation, the enantiopure form enables direct incorporation into chiral drug candidates without the confounding biological effects of the undesired enantiomer. This scenario applies to programs developing chiral CNS agents, kinase inhibitors, or epigenetic modulators where stereochemistry directly impacts target engagement and off-target selectivity.

Parallel Medicinal Chemistry SAR Campaigns Comparing 3- and 4-Substituted Morpholinylbenzonitrile Isomers

Given the distinct biological activity profiles of positional isomers—with 3-(morpholin-2-yl)benzonitrile showing GSK-3 inhibition and anticancer activity [1] and 4-substituted analogs demonstrating LSD1 and kinase inhibitor potential [2]—procurement of 4-(morpholin-2-yl)benzonitrile enables systematic SAR campaigns that map substitution pattern to target selectivity. This scenario supports lead identification programs where a series of regioisomers must be evaluated in parallel against a panel of related targets (e.g., demethylases, kinases) to identify the optimal substitution pattern for a given therapeutic indication. The distinct synthetic accessibility of each isomer (4-substituted from 4-cyanobenzaldehyde; 3-substituted from 2-chlorobenzonitrile) further necessitates procurement of the specific isomer rather than assuming functional interchangeability.

Aqueous Biological Assay Development Requiring Soluble Hydrochloride Salt Form

For biochemical and cell-based assays conducted in aqueous buffer systems, the hydrochloride salt form of 4-(morpholin-2-yl)benzonitrile (CAS 2137770-14-8) provides enhanced solubility and handling stability compared to the free base [1]. This scenario applies to high-throughput screening campaigns, dose-response studies, and co-crystallization experiments where compound precipitation or aggregation would compromise data quality. The salt form also offers improved long-term storage stability for compound management facilities and screening libraries, reducing the frequency of quality control re-testing and re-synthesis required for degraded free base samples. This is particularly relevant for organizations maintaining large compound collections where stability under DMSO storage conditions is a critical procurement consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Morpholin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.